Sorbitan monooleate (CAS: 1338-43-8), commercially recognized as Span 80, is a nonionic, lipophilic surfactant and emulsifier widely utilized in pharmaceutical, cosmetic, and industrial manufacturing . Characterized by a sorbitan headgroup and an unsaturated oleic acid tail, it exhibits a low Hydrophilic-Lipophilic Balance (HLB) of approximately 4.3[1]. This physicochemical profile makes it a primary procurement choice for stabilizing water-in-oil (W/O) emulsions, formulating lipid-based nanocarriers such as niosomes and transfersomes, and acting as a co-surfactant in complex colloidal systems . Its liquid state at room temperature distinguishes it from saturated analogs, offering distinct advantages in cold-process manufacturing and the handling of thermosensitive compounds [1].
Substituting Span 80 with other sorbitan esters (such as Span 20 or Span 60) or ethoxylated analogs (such as Tween 80) fundamentally alters formulation thermodynamics and physical stability . Because surfactant behavior is dictated by the precise length and saturation of the hydrophobic tail, swapping Span 80 for the saturated Span 60 shifts the phase transition temperature, turning a fluid, cold-processable system into one requiring heat (>50°C) to prevent solidification [1]. Conversely, substituting Span 80 with Tween 80 flips the emulsion dynamics entirely; the addition of polyoxyethylene chains in Tween 80 raises the HLB to 15.0, forcing the system to invert from a water-in-oil (W/O) to an oil-in-water (O/W) emulsion . Consequently, generic substitution leads to immediate phase separation, altered vesicle entrapment efficiencies, or complete failure of transdermal penetration models [1].
The fundamental selection between Span 80 and its ethoxylated derivative, Polysorbate 80 (Tween 80), is governed by their Hydrophilic-Lipophilic Balance (HLB) values . Span 80 lacks polyoxyethylene chains, resulting in a highly lipophilic HLB of 4.3, which anchors the surfactant in the oil phase to stabilize water-in-oil (W/O) emulsions [1]. In contrast, Tween 80 possesses an HLB of 15.0, making it highly hydrophilic and suitable only for oil-in-water (O/W) systems . Attempting to use Tween 80 in a W/O formulation results in rapid phase separation [1].
| Evidence Dimension | Hydrophilic-Lipophilic Balance (HLB) |
| Target Compound Data | HLB 4.3 (Stabilizes W/O emulsions) |
| Comparator Or Baseline | Tween 80: HLB 15.0 (Stabilizes O/W emulsions) |
| Quantified Difference | 10.7 HLB unit shift dictating continuous phase compatibility |
| Conditions | Standard emulsion formulation at ambient conditions |
Procurement must strictly align the surfactant's HLB with the target continuous phase; Span 80 is mandatory for oil-continuous systems.
The physical state of sorbitan esters dictates their manufacturability. Span 80 contains an unsaturated oleic acid tail (C18:1), which disrupts crystalline packing and renders the surfactant a viscous liquid at room temperature [1]. Its saturated analog, Span 60 (sorbitan monostearate, C18:0), forms a rigid crystalline structure with a melting point of 56–57°C [1]. Formulating with Span 60 requires heating the lipid phase above 60°C, whereas Span 80 can be pumped, poured, and mixed at ambient temperatures .
| Evidence Dimension | Ambient physical state and melting point |
| Target Compound Data | Liquid at 20–25°C (Cold-processable) |
| Comparator Or Baseline | Span 60: Solid at 20–25°C (Melting point 56–57°C) |
| Quantified Difference | >35°C reduction in required processing temperature |
| Conditions | Bulk material handling and lipid phase preparation |
Selecting Span 80 eliminates the need for heated mixing vessels, reducing energy costs and preventing the degradation of thermosensitive active pharmaceutical ingredients (APIs).
In the formulation of ultradeformable vesicles (transfersomes) for transdermal drug delivery, Span 80 acts as a highly effective edge activator[1]. The cis-double bond in its oleic acid tail creates steric hindrance, reducing lipid packing density and increasing the fluidity of the vesicle bilayer [2]. Compared to rigid vesicles formulated with saturated lipids or cholesterol alone, Span 80-integrated transfersomes exhibit extreme elasticity, allowing them to squeeze through stratum corneum pores that are up to five times smaller than the vesicle's own diameter without rupturing [1].
| Evidence Dimension | Vesicle elasticity and pore penetration capability |
| Target Compound Data | Penetrates pores 5x smaller than vesicle diameter |
| Comparator Or Baseline | Standard rigid liposomes/niosomes: Rupture or fail to penetrate pores smaller than their diameter |
| Quantified Difference | 500% increase in relative deformability and penetration threshold |
| Conditions | Ex vivo transdermal permeation assays |
Span 80 is essential for non-invasive transdermal formulations where deep skin penetration is required over superficial topical deposition.
When formulating non-ionic surfactant vesicles (niosomes), the choice between Span 80 and Span 60 significantly impacts drug entrapment efficiency (EE%) [1]. Because Span 80 creates a more disordered, fluid bilayer due to its unsaturated tail, it tends to be more permeable for hydrophilic drugs compared to Span 60, which has a high phase transition temperature (~50°C) and forms highly rigid bilayers[2]. Consequently, Span 60 consistently yields higher EE% for water-soluble compounds, while Span 80 is selected when membrane flexibility is prioritized over absolute hydrophilic entrapment [1].
| Evidence Dimension | Hydrophilic drug entrapment efficiency (EE%) |
| Target Compound Data | Lower EE% (fluid, permeable bilayer) |
| Comparator Or Baseline | Span 60: Higher EE% (rigid bilayer, high phase transition temperature) |
| Quantified Difference | Span 60 outperforms Span 80 in absolute EE% for hydrophilic molecules |
| Conditions | Thin-film hydration method for niosome preparation |
Buyers must procure Span 60 for maximum rigid encapsulation of water-soluble drugs, but must select Span 80 if the formulation requires vesicle flexibility or lipophilic drug integration.
Due to its HLB of 4.3, Span 80 is the primary emulsifier for continuous oil-phase products, including pharmaceutical ointments, cosmetic night creams, and industrial lubricants, where water droplets must be stably dispersed within a lipid matrix .
Because it remains a viscous liquid at room temperature, Span 80 is selected over solid alternatives like Span 60 for formulating heat-sensitive active pharmaceutical ingredients (APIs), allowing for energy-efficient, cold-process mixing [1].
Span 80 is utilized as a critical edge activator in ultradeformable vesicles, providing the necessary membrane fluidity to allow nanocarriers to squeeze through the stratum corneum for systemic transdermal drug delivery [2].
While Span 80 alone forms W/O emulsions, it is frequently procured alongside Tween 80 to create a blended surfactant system. By adjusting the ratio of these two emulsifiers, formulators can hit precise target HLB values to stabilize complex oil-in-water (O/W) lotions and injectables .